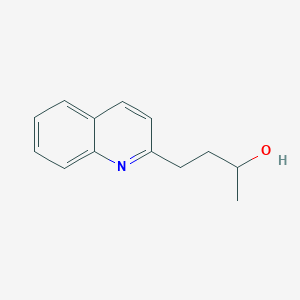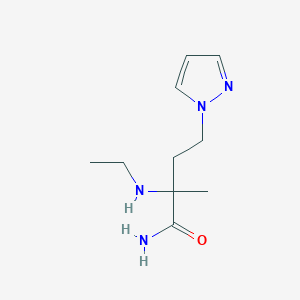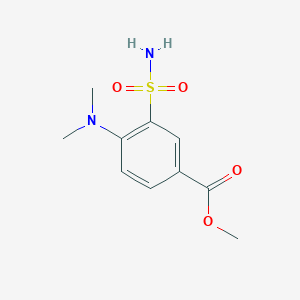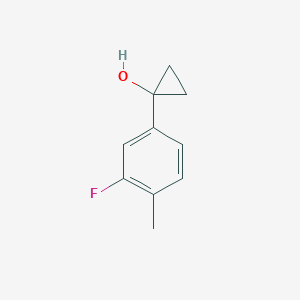![molecular formula C9H10F2O2 B13524457 Methyl7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate](/img/structure/B13524457.png)
Methyl7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate is a chemical compound with the molecular formula C9H10F2O2 and a molecular weight of 188.17 g/mol . This compound is characterized by its tricyclic structure, which includes two fluorine atoms and a carboxylate group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate involves several steps. One common method includes the reaction of a suitable precursor with fluorinating agents under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and purity .
Chemical Reactions Analysis
Methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the fluorine atoms or the carboxylate group are replaced by other functional groups.
Scientific Research Applications
Methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in research .
Comparison with Similar Compounds
Methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate can be compared with other tricyclic compounds such as:
Methyl tricyclo[2.2.1.0,2,6]heptane-1-carboxylate: Lacks fluorine atoms, resulting in different chemical properties and reactivity.
Methyl 7-fluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate: Contains only one fluorine atom, leading to variations in its chemical behavior and applications.
These comparisons highlight the unique properties of Methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate, particularly its enhanced reactivity and stability due to the presence of two fluorine atoms.
Properties
Molecular Formula |
C9H10F2O2 |
|---|---|
Molecular Weight |
188.17 g/mol |
IUPAC Name |
methyl 7,7-difluorotricyclo[2.2.1.02,6]heptane-1-carboxylate |
InChI |
InChI=1S/C9H10F2O2/c1-13-7(12)8-5-2-4(3-6(5)8)9(8,10)11/h4-6H,2-3H2,1H3 |
InChI Key |
RPUZKYGAMMDXTR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12C3C1CC(C3)C2(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol](/img/structure/B13524406.png)






![2-{[(tert-butoxy)carbonyl][(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)methyl]amino}acetic acid](/img/structure/B13524454.png)
